[2-(4-Bromophenoxy)ethyl](ethyl)amine
Description
Contextualization within Organic Synthesis and Structural Chemistry
From a structural standpoint, the molecule possesses several key features that are of interest in organic synthesis. The bromo-substituted phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds. The ether linkage is generally stable, providing a flexible yet robust connection between the aromatic and aliphatic portions of the molecule. The secondary amine group is a nucleophilic site and can be involved in a wide array of chemical transformations, including acylation, alkylation, and the formation of more complex nitrogen-containing heterocycles.
Significance as a Versatile Synthetic Intermediate and Building Block
The true significance of 2-(4-Bromophenoxy)ethylamine likely lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups allows for sequential and orthogonal chemical modifications. For instance, the bromine atom can be functionalized without affecting the secondary amine, and vice versa, by choosing appropriate reaction conditions and protecting group strategies. This versatility makes it a potentially valuable intermediate in the synthesis of novel compounds with desired electronic, steric, and pharmacological properties.
Overview of Current Research Trajectories
Currently, there are no prominent, publicly documented research trajectories that focus specifically on 2-(4-Bromophenoxy)ethylamine. Its existence is primarily noted in the catalogs of chemical suppliers, which suggests its availability for research and development purposes. aaronchem.comsigmaaldrich.comfluorochem.co.uksigmaaldrich.com It is plausible that this compound is being used as an intermediate in proprietary drug discovery programs or in unpublished academic research. Future research could explore the synthesis of novel derivatives of this compound and evaluate their biological activities or material properties. The development of efficient and scalable synthetic routes to this and related compounds would be a key enabler for such investigations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOKMHDRGYZBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291563 | |
| Record name | 2-(4-Bromophenoxy)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-93-2 | |
| Record name | 2-(4-Bromophenoxy)-N-ethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenoxy)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 2 4 Bromophenoxy Ethylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. The following subsections would typically detail the analysis of 2-(4-Bromophenoxy)ethylamine.
Proton (¹H) NMR Spectral Analysis
A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(4-Bromophenoxy)ethylamine, one would expect to observe distinct signals for the aromatic protons on the bromophenoxy group, the two methylene (B1212753) groups of the ethylamine (B1201723) chain, and the ethyl group attached to the nitrogen. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning each signal to its corresponding proton.
Carbon (¹³C) NMR Spectral Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 2-(4-Bromophenoxy)ethylamine would give a distinct signal in the spectrum. The chemical shifts of the aromatic carbons, the aliphatic carbons of the ethylamine chain, and the ethyl group would be identified and assigned.
Two-Dimensional NMR Techniques for Resonance Assignment
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar and high molecular weight compounds. In ESI-MS analysis of 2-(4-Bromophenoxy)ethylamine, one would expect to observe the protonated molecule [M+H]⁺ as the base peak, which would confirm the molecular weight of the compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. An HRMS analysis of 2-(4-Bromophenoxy)ethylamine would be used to confirm its molecular formula, C₁₀H₁₄BrNO, by comparing the experimentally measured exact mass with the theoretically calculated mass.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present within a molecule. These techniques probe the vibrational energy levels of molecules, which are highly specific to the types of bonds and their chemical environment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.
For 2-(4-Bromophenoxy)ethylamine, the IR spectrum would be expected to display key absorption bands that confirm the presence of its constituent functional groups. The analysis would focus on identifying vibrations associated with the aromatic ring, the ether linkage, and the secondary amine group.
A hypothetical table of expected IR absorption bands for 2-(4-Bromophenoxy)ethylamine is presented below. This is based on established group frequency correlations.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | Stretching | 3300-3500 (weak to medium) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N (Alkyl) | Stretching | 1020-1250 |
| C-O (Aryl Ether) | Asymmetric Stretching | 1200-1275 |
| C-O (Aryl Ether) | Symmetric Stretching | 1020-1075 |
| C-Br | Stretching | 500-600 |
| N-H | Bending | 1550-1650 |
| C-H (Aromatic) | Out-of-plane Bending | 800-850 (para-disubstituted) |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting energy shifts in the scattered light provide information about the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
A Raman spectrum of 2-(4-Bromophenoxy)ethylamine would be valuable for confirming the presence of the aromatic ring and the carbon-bromine bond. The symmetric stretching of the para-disubstituted benzene (B151609) ring would be expected to produce a strong and characteristic Raman signal.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of 2-(4-Bromophenoxy)ethylamine would be dominated by the electronic transitions of the 4-bromophenoxy chromophore. The benzene ring is the primary chromophore, and its absorption profile is influenced by the bromo and ether substituents. Expected transitions would include the π → π* transitions of the aromatic system.
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, providing a detailed picture of the molecule's conformation, bond lengths, and bond angles.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
To perform single-crystal X-ray diffraction, a suitable single crystal of 2-(4-Bromophenoxy)ethylamine would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam.
Crystallographic Parameters and Space Group Determination
The initial analysis of the diffraction data would yield the unit cell dimensions (a, b, c, α, β, γ) and the crystal system. The systematic absences in the diffraction pattern would allow for the determination of the space group, which describes the symmetry elements present in the crystal lattice. This information is fundamental to solving the crystal structure.
A hypothetical data table for the crystallographic parameters of 2-(4-Bromophenoxy)ethylamine is provided below as an example of what would be reported from such an analysis.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₄BrNO |
| Formula Weight | 244.13 |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (Hypothetical Value) |
| b (Å) | (Hypothetical Value) |
| c (Å) | (Hypothetical Value) |
| α (°) | 90 |
| β (°) | (Hypothetical Value) |
| γ (°) | 90 |
| Volume (ų) | (Hypothetical Value) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | (Hypothetical Value) |
| Absorption Coefficient (mm⁻¹) | (Hypothetical Value) |
| F(000) | (Hypothetical Value) |
Geometric Analysis: Bond Lengths, Bond Angles, and Torsion Angles
A definitive analysis of the bond lengths, bond angles, and torsion angles of 2-(4-Bromophenoxy)ethylamine is not possible without experimental crystallographic data.
Intermolecular Interactions and Supramolecular Assembly in the Crystal Lattice
A conclusive description of the intermolecular interactions and supramolecular assembly for 2-(4-Bromophenoxy)ethylamine cannot be formulated without its determined crystal structure.
Computational and Theoretical Investigations of 2 4 Bromophenoxy Ethylamine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide array of molecular properties for 2-(4-Bromophenoxy)ethylamine.
Optimized Geometries and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For a flexible molecule like 2-(4-Bromophenoxy)ethylamine, which contains several single bonds capable of rotation, multiple energy minima, or conformers, may exist.
Below is a hypothetical table representing the relative energies of potential conformers, where "Conformer 1" is the global minimum (the most stable).
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| 1 | 178.5° | 0.00 |
| 2 | 65.2° | 1.85 |
| 3 | -68.9° | 2.10 |
This data is illustrative and represents a typical output from a conformational analysis.
Electronic Structure: HOMO-LUMO Gap and Molecular Orbitals
The electronic behavior of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO represents the region from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO represents the region most likely to accept an electron, indicating its electrophilic nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large gap indicates higher kinetic stability. For 2-(4-Bromophenoxy)ethylamine, the HOMO is expected to be localized primarily on the electron-rich bromophenoxy ring and the nitrogen atom of the amine group. The LUMO is likely to be distributed across the aromatic ring, influenced by the electronegative bromine and oxygen atoms.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This data is illustrative and represents typical values obtained from DFT calculations.
Prediction of Spectroscopic Properties
DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of a compound.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the peaks observed in an experimental spectrum to specific molecular vibrations, such as the C-H stretches of the aromatic ring and ethyl groups, the C-O ether stretch, and the N-H bend of the amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. The calculations provide insight into the electronic environment of each nucleus.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, corresponding to the absorption of light in the UV-visible range. This can help explain the color and photochemical properties of the compound.
Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution.
The MEP surface is color-coded to indicate different potential regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are prime sites for electrophilic attack. In 2-(4-Bromophenoxy)ethylamine, these areas are expected around the electronegative oxygen and nitrogen atoms.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or neutral potential.
For 2-(4-Bromophenoxy)ethylamine, the MEP surface would likely show a negative potential (red) localized on the nitrogen atom of the ethylamine (B1201723) group and the oxygen of the phenoxy group, making them likely sites for protonation or interaction with electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential (blue), indicating their susceptibility to interaction with nucleophiles.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent like water).
By simulating the molecule for nanoseconds or longer, MD can reveal:
The full range of accessible conformations and the transitions between them.
The flexibility of different parts of the molecule.
The influence of the solvent on the molecular structure and dynamics.
The formation of intramolecular hydrogen bonds, if any.
For 2-(4-Bromophenoxy)ethylamine, an MD simulation could show how the ethylamine side chain folds and interacts with the bromophenoxy ring, providing a more comprehensive understanding of its structural flexibility than static calculations alone.
Reactivity and Chemical Transformations of 2 4 Bromophenoxy Ethylamine
Transformations at the Amine Functionality
The secondary amine group is a key site for chemical modification, readily undergoing oxidation and N-derivatization reactions.
The oxidation of secondary amines can lead to several products depending on the oxidizing agent and reaction conditions. For 2-(4-Bromophenoxy)ethylamine, oxidation can occur at the nitrogen atom or the adjacent carbon atoms.
N-Oxidation : The nitrogen atom can be oxidized to form an N-hydroxylamine derivative. This intermediate can be further oxidized to a nitrone. uomustansiriyah.edu.iq
Oxidative Dealkylation : Oxidation can also occur at the carbon atom alpha to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. This process, known as oxidative dealkylation, would result in the formation of acetaldehyde (B116499) and the primary amine, 2-(4-bromophenoxy)ethanamine (B2574530).
Ether Linkage Oxidation : The ether group can also be a site of oxidation. This typically proceeds via hydroxylation of the carbon atom adjacent to the ether oxygen (α-carbon hydroxylation), forming a hemiacetal or hemiketal intermediate. uomustansiriyah.edu.iq This intermediate can then undergo cleavage of the carbon-oxygen bond. uomustansiriyah.edu.iq
A summary of potential oxidation products is presented in the table below.
| Oxidizing Agent | Potential Product(s) |
| Mild Oxidants (e.g., H₂O₂) | N-oxide |
| Strong Oxidants (e.g., KMnO₄) | Cleavage of the ethyl group, potential for ring oxidation |
| Iodosobenzene | Imine formation rsc.org |
| Cytochrome P450 (CYP) enzymes | N-dealkylation, N-oxidation uomustansiriyah.edu.iq |
The secondary amine functionality of 2-(4-Bromophenoxy)ethylamine allows for a wide range of N-derivatization reactions. These reactions are fundamental in modifying the compound's physical and chemical properties. Common derivatization strategies include acylation, alkylation, and sulfonylation.
Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-amides. For example, benzoyl chloride can be used to introduce a benzoyl group. libretexts.org
Alkylation : The nitrogen can be further alkylated to form a tertiary amine. This typically requires an alkyl halide and a base.
Fluorescent Labeling : For analytical purposes, the amine can be derivatized with fluorescent tags such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or dansyl chloride (DNS-Cl). libretexts.orgthermofisher.comrsc.org These reagents react with the secondary amine to produce highly fluorescent adducts, enabling sensitive detection in techniques like HPLC. libretexts.orgthermofisher.com
The table below lists common derivatizing agents and the corresponding products.
| Derivatizing Agent | Product Type |
| Benzoyl chloride | N-Benzoylamide libretexts.org |
| Acetic anhydride | N-Acetamide |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | N-FMOC derivative libretexts.orgthermofisher.com |
| Dansyl chloride (DNS-Cl) | N-Dansyl derivative libretexts.orgrsc.org |
| Phenyl isothiocyanate (PITC) | Phenylthiourea derivative rsc.org |
Reactions Involving the Aryl Bromide Moiety
The bromine atom on the phenyl ring is a versatile handle for introducing molecular complexity through cross-coupling and nucleophilic substitution reactions.
The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nobelprize.org These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. nobelprize.org
Suzuki Coupling : Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, yielding a biaryl compound. nobelprize.orgyoutube.com
Heck Reaction : This reaction couples the aryl bromide with an alkene to form a new C-C bond, resulting in a substituted alkene. youtube.com
Sonogashira Coupling : The coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, leads to the formation of an aryl-alkyne. youtube.com
Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds by coupling the aryl bromide with an amine.
Stille Coupling : This involves the reaction with an organostannane reagent to form a C-C bond. youtube.com
Negishi Coupling : An organozinc reagent is used to form a C-C bond in this coupling reaction. youtube.com
The table below summarizes various palladium-catalyzed cross-coupling reactions applicable to the aryl bromide of the target compound.
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki | Organoboron reagent | C-C nobelprize.orgyoutube.com |
| Heck | Alkene | C-C youtube.com |
| Sonogashira | Terminal alkyne | C-C (alkynyl) youtube.com |
| Buchwald-Hartwig | Amine | C-N |
| Stille | Organostannane | C-C youtube.com |
| Negishi | Organozinc reagent | C-C youtube.com |
Nucleophilic aromatic substitution (SNAr) of an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgkhanacademy.org In 2-(4-Bromophenoxy)ethylamine, the para-substituent is an ether linkage, which is an electron-donating group and therefore does not facilitate a classical SNAr reaction.
However, nucleophilic substitution on such electron-rich or neutral aryl halides can be achieved under certain conditions:
Transition-Metal Catalysis : Catalytic systems, for instance using rhodium or ruthenium complexes, can activate the aryl bromide towards nucleophilic attack. nih.gov These metals can coordinate to the aromatic ring, increasing its electrophilicity and enabling substitution by nucleophiles. nih.gov
Benzyne (B1209423) Mechanism : Under very strong basic conditions (e.g., sodium amide), an elimination-addition mechanism proceeding through a highly reactive benzyne intermediate is possible, though this often leads to a mixture of regioisomers. youtube.com
The feasibility and outcome of nucleophilic substitution are highly dependent on the reaction conditions and the nucleophile employed.
Stability and Degradation Pathways
The stability of 2-(4-Bromophenoxy)ethylamine is influenced by environmental factors such as heat, light, and the presence of oxidizing or reducing agents. Degradation can occur at the ether linkage or the amine side chain.
Ether Bond Cleavage : The phenoxy ether bond can be cleaved under various conditions.
Reductive Cleavage : Treatment with sodium in liquid ammonia (B1221849) can lead to the cleavage of the ether bond. acs.org
Photochemical Rearrangement : Upon irradiation, diphenyl ethers can undergo rearrangement and cleavage to form phenols and other products. nih.gov This proceeds through a radical mechanism. nih.gov
Acidic Cleavage : Strong acids like HBr or HI can cleave the ether bond to yield 4-bromophenol (B116583) and the corresponding ethylamine (B1201723) derivative. pearson.com
Amine Degradation : The amine portion of the molecule can also degrade. Oxidative conditions can lead to the degradation products mentioned in section 5.1.1. Thermal degradation can also occur, potentially leading to the formation of volatile amines. nih.gov
The stability of the compound is a critical consideration in its synthesis, storage, and application, with potential degradation pathways summarized in the table below.
| Condition | Potential Degradation Pathway | Products |
| Strong Acid (e.g., HBr, HI) | Ether cleavage | 4-Bromophenol, 2-(bromo)ethylamine pearson.com |
| Strong Base (e.g., NaNH₂) | Benzyne formation | Isomeric substitution products youtube.com |
| UV Irradiation | Photochemical cleavage/rearrangement | 4-Bromophenol, other rearrangement products nih.gov |
| Reductive conditions (e.g., Na/NH₃) | Reductive ether cleavage | 4-Bromophenol, ethyl(ethyl)amine acs.org |
| Oxidative conditions | See Section 5.1.1 | N-oxides, dealkylation products uomustansiriyah.edu.iq |
Advanced Research Applications and Future Perspectives of 2 4 Bromophenoxy Ethylamine
Development as a Scaffold for Complex Molecule Synthesis
The concept of a molecular scaffold is central to modern organic synthesis, providing a core structure upon which greater complexity can be built. mdpi.com The 2-(4-Bromophenoxy)ethylamine structure possesses several key features that make it an attractive scaffold. The phenoxyethylamine backbone is found in a variety of biologically active compounds. The secondary amine provides a reactive site for functionalization, while the brominated phenyl ring is amenable to a wide range of cross-coupling reactions.
The utility of phenoxyethylamine derivatives as scaffolds is evident in the synthesis of more elaborate molecular architectures, such as 2-aminophenoxazinones, which are present in various natural products and pharmaceutically active molecules. nih.gov The synthesis of such complex heterocyclic systems often relies on the strategic modification of simpler precursors. In this context, the bromine atom on the phenyl ring of 2-(4-Aromophenoxy)ethylamine serves as a versatile handle for introducing molecular diversity. For instance, it can readily participate in palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings, allowing for the attachment of a wide array of substituents. This capability is crucial for creating libraries of compounds for screening in drug discovery programs. nih.gov
A generalized synthetic route starting from a phenoxyethylamine scaffold might involve the initial N-alkylation or N-acylation of the secondary amine, followed by a cross-coupling reaction at the bromo-substituted position of the aromatic ring. This two-pronged approach allows for the systematic variation of substituents at two different points of the molecule, thereby generating a diverse set of derivatives from a single, readily accessible starting material. The ability to perform these modifications in a controlled and sequential manner is a hallmark of a useful synthetic scaffold. rsc.org
A recent development in synthetic methodology highlights the one-step synthesis of the intricate beta-lactam scaffold, a key component of many antibiotics. eurekalert.org While not directly involving 2-(4-Bromophenoxy)ethylamine, this research underscores the ongoing effort to simplify the synthesis of complex molecular frameworks, a field where versatile scaffolds are of paramount importance.
Interactive Data Table: Potential Synthetic Transformations
| Reaction Type | Reagents | Potential Product Class |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivatives |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted phenoxyethylamines |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted phenoxyethylamines |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted phenoxyethylamines |
| N-Acylation | Acyl chloride, base | Amide derivatives |
| N-Alkylation | Alkyl halide, base | Tertiary amine derivatives |
Utility in Ligand Design for Coordination Chemistry
The design of ligands for coordination chemistry is a field that leverages the ability of molecules to bind to metal ions, forming coordination complexes with specific geometries and electronic properties. The 2-(4-Bromophenoxy)ethylamine molecule contains both a nitrogen and an oxygen atom, which can act as donor atoms, making it a potential bidentate ligand. The etheric oxygen and the amino nitrogen can coordinate to a single metal center, forming a stable five-membered chelate ring.
The electronic properties of the ligand, and consequently the resulting metal complex, can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the bromine atom in 2-(4-Bromophenoxy)ethylamine can influence the electron density on the phenoxy oxygen donor, which in turn affects the strength of the metal-ligand bond. This ability to modulate the electronic environment of the metal center is critical in the design of catalysts and functional materials.
For example, tridentate hydrazone ligands have been used to synthesize copper(II), nickel(II), and cobalt(II) complexes, where the biological activity of the parent ligand was enhanced upon complexation with the metal ions. nih.gov This illustrates the principle of using organic ligands to create metal complexes with desired properties. While specific studies on the coordination chemistry of 2-(4-Bromophenoxy)ethylamine are not prevalent, the broader class of phenoxyethylamine ligands has been explored. The synthesis of nanodimensional metallogels through the reaction of disodium (B8443419) succinate (B1194679) and hexamethylenetetramine in the presence of CuCl₂ demonstrates the role of organic molecules in directing the self-assembly of metal-organic frameworks. nih.gov
The development of new synthetic approaches for constructing 2-aminophenoxazinone architectures often involves transition metal-catalyzed cascade reactions. nih.gov In these processes, the phenoxyethylamine-type precursors can act as ligands for the metal catalyst, guiding the course of the reaction. The ability of the ligand to stabilize specific oxidation states of the metal and to control the stereochemistry around the metal center is crucial for achieving high yields and selectivity.
Role in the Synthesis of Materials with Specific Chemical Properties
The synthesis of materials with tailored chemical and physical properties is a major focus of modern materials science. The 2-(4-Bromophenoxy)ethylamine molecule can serve as a monomer or a precursor for the synthesis of functional polymers and organic-inorganic hybrid materials. The presence of the reactive amine and the bromo-phenyl group allows for its incorporation into larger macromolecular structures through various polymerization techniques.
For instance, the amine group can be used to form polyamides or polyimides, while the bromo-phenyl group can be functionalized post-polymerization to introduce specific properties. The resulting materials could have applications in areas such as gas separation membranes, flame retardants (due to the presence of bromine), or as coatings with specific surface properties.
The phenoxyethylamine moiety is a component of some pharmacologically active molecules, and incorporating this structure into a polymer backbone could lead to the development of new biomaterials with inherent biological activity. The field of functional materials increasingly relies on the precise control of molecular architecture, a concept that is well-supported by the use of versatile building blocks like 2-(4-Bromophenoxy)ethylamine. mdpi.com
Exploration of Structure-Reactivity Relationships within Phenoxyethylamine Derivatives
The study of structure-reactivity relationships (SRRs) aims to understand how the chemical structure of a molecule influences its reactivity. For phenoxyethylamine derivatives, key structural features that can be varied include the substituents on the phenyl ring and the nature of the alkyl groups on the amine. The bromine atom in 2-(4-Bromophenoxy)ethylamine has a significant impact on the electronic properties of the phenyl ring through both inductive and resonance effects.
The electron-withdrawing nature of the bromine atom deactivates the phenyl ring towards electrophilic aromatic substitution, while directing incoming electrophiles to the ortho and para positions. This predictable reactivity is a valuable tool in organic synthesis. In the context of nucleophilic aromatic substitution, the bromine atom can be displaced by a variety of nucleophiles, particularly if the ring is further activated by other electron-withdrawing groups.
A study on the structure-activity relationship of 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone (B1245722) derivatives against Mycobacterium tuberculosis found that the presence of a bromine atom was associated with higher activity. nih.gov This suggests that halogenation can be a key factor in modulating the biological activity of aromatic compounds. While this study does not directly involve phenoxyethylamines, it highlights the importance of the bromo-substituent in influencing molecular interactions.
Further research into the SRRs of bromo-substituted phenoxyethylamines could involve systematically varying the position of the bromine atom on the phenyl ring and correlating these changes with physical properties such as pKa, lipophilicity, and reaction rates in standardized chemical transformations. Such studies would provide valuable data for the rational design of new molecules with desired properties.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Bromophenoxy)ethylamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a two-step process:
- Step 1: Nucleophilic substitution of 4-bromophenol with a dihaloethane derivative (e.g., 1,2-dibromoethane) to form the ether intermediate.
- Step 2: Reaction of the intermediate with ethylamine under basic conditions (e.g., K₂CO₃ or NaH) to yield the final amine product .
Critical parameters include: - Temperature: Elevated temperatures (~80–100°C) improve reaction rates but may lead to side reactions like oxidation.
- Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity, while protic solvents (e.g., ethanol) may reduce yields due to competitive protonation of the amine .
- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve efficiency in biphasic systems .
Q. How can spectroscopic techniques (NMR, MS) be employed to characterize 2-(4-Bromophenoxy)ethylamine?
Methodological Answer:
- ¹H NMR: The aromatic protons of the 4-bromophenyl group appear as a doublet (δ ~7.3–7.5 ppm, J = 8–9 Hz). The ethylamine chain shows signals for the ethyl group (δ ~1.1–1.3 ppm for CH₃, δ ~2.5–3.0 ppm for N-CH₂) and the ethoxy linker (δ ~3.8–4.2 ppm for O-CH₂) .
- ¹³C NMR: Key signals include the brominated aromatic carbons (δ ~120–132 ppm) and the amine-bearing carbons (δ ~40–50 ppm) .
- Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should correspond to the molecular weight (e.g., m/z ~286–288 for C₁₀H₁₃BrNO). Fragmentation patterns may include loss of the bromophenoxy group (m/z ~105–110) .
Q. What structural features of 2-(4-Bromophenoxy)ethylamine influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Bromine Substituent: The electron-withdrawing bromine atom on the phenyl ring increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack at the ethoxy linker .
- Ethylamine Chain: The basicity of the amine group (pKa ~10–11) affects protonation states; deprotonation enhances nucleophilicity but requires controlled pH .
- Conformational Flexibility: The ethoxy spacer allows rotational freedom, enabling interactions with sterically hindered reagents .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the binding affinity of 2-(4-Bromophenoxy)ethylamine to biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The bromine atom exhibits a strong σ-hole, enabling halogen bonding with protein residues (e.g., carbonyl oxygens) .
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with targets (e.g., GPCRs or enzymes). Key parameters include:
- Halogen Bonding: Optimize the C-Br···O distance (~3.0–3.5 Å) and angle (~150–180°) .
- Hydrophobic Contacts: The ethyl group and phenyl ring contribute to van der Waals interactions in hydrophobic pockets .
- Validation: Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar brominated amines?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., para-bromo vs. meta-bromo analogs). For example, para-substituted derivatives show stronger halogen bonding, enhancing receptor binding vs. meta-substituted analogs .
- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability issues .
- Target Selectivity Screens: Use high-throughput assays to evaluate off-target effects (e.g., kinase panels) that may explain divergent results .
Q. What strategies optimize the enantiomeric resolution of 2-(4-Bromophenoxy)ethylamine for chiral pharmacology studies?
Methodological Answer:
- Chiral Chromatography: Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases containing hexane/isopropanol (90:10 v/v) for baseline separation .
- Derivatization: React the amine with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to form diastereomers separable by HPLC .
- Crystallization: Co-crystallize with a chiral resolving agent (e.g., tartaric acid) and analyze via X-ray diffraction to assign absolute configuration .
Q. How does the bromophenoxy group influence the photostability of 2-(4-Bromophenoxy)ethylamine under UV irradiation?
Methodological Answer:
- UV-Vis Spectroscopy: Monitor absorbance at λₘₐₓ ~260–280 nm (bromophenyl π→π* transitions). Degradation products (e.g., debrominated analogs) exhibit shifted peaks .
- Mechanistic Studies: Use radical scavengers (e.g., TEMPO) to assess if degradation proceeds via homolytic C-Br bond cleavage. ESR spectroscopy can detect bromine-centered radicals .
- Stabilization Strategies: Incorporate antioxidants (e.g., BHT) or light-protective packaging to mitigate photolytic decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
